3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide
Overview
Description
3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a synthetic organic compound known for its diverse biological activities. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore present in various biologically active molecules. This compound has shown potential in medicinal chemistry due to its ability to interact with multiple biological targets.
Mechanism of Action
Pharmacokinetics
ADME Properties::- Excretion : Approximately 87% of the administered dose is excreted in the urine within 48 hours, with over 98% of the excreted substance being the parent compound .
Action Environment
Environmental factors, such as pH, food intake, and gut microbiota, may influence the compound’s efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions, including oxidation and reduction, to form the desired trimethoxyphenyl intermediate.
Coupling with Pyridazinyl Derivative: The intermediate is then coupled with a pyridazinyl derivative through a Suzuki-Miyaura coupling reaction. This step requires a palladium catalyst and a boronic acid reagent.
Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with an amine derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3,4,5-trimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide can be compared with other compounds containing the trimethoxyphenyl group:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with anti-bacterial properties.
Combretastatin Derivatives: Potent microtubule targeting agents.
The uniqueness of this compound lies in its multi-target activity and potential therapeutic applications across various fields.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-31-21-15-18(16-22(32-2)24(21)33-3)25(30)26-19-9-7-8-17(14-19)20-10-11-23(28-27-20)29-12-5-4-6-13-29/h7-11,14-16H,4-6,12-13H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKHPJOTHZLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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